molecular formula C10H17NO B6222978 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine CAS No. 2763755-95-7

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine

Cat. No.: B6222978
CAS No.: 2763755-95-7
M. Wt: 167.2
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Description

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is a heterocyclic compound with a unique structure that combines a furan ring fused to an azepine ring.

Properties

CAS No.

2763755-95-7

Molecular Formula

C10H17NO

Molecular Weight

167.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols . This reaction proceeds via a Friedel–Crafts-type alkylation followed by a ring closure sequence to afford the desired furo[3,2-c]azepine derivatives in moderate-to-high yields .

Industrial Production Methods: While specific industrial production methods for 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the azepine ring, potentially leading to the formation of different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce various substituents onto the furan or azepine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the parent compound.

Scientific Research Applications

8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is not fully understood. its biological activity is thought to involve interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine is unique due to its specific structural features, which confer distinct chemical and biological properties

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